molecular formula C9H14Cl2N2 B2512711 N-(4-Pyridinylmethyl)cyclopropanamine dihydrochloride CAS No. 1609403-18-0

N-(4-Pyridinylmethyl)cyclopropanamine dihydrochloride

Cat. No.: B2512711
CAS No.: 1609403-18-0
M. Wt: 221.13
InChI Key: FETFJKSMCFPDKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Pyridinylmethyl)cyclopropanamine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2. It is a solid substance used in various scientific research applications. The compound is characterized by the presence of a cyclopropane ring attached to a pyridine ring via a methylamine linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Pyridinylmethyl)cyclopropanamine dihydrochloride typically involves the reaction of cyclopropanamine with 4-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to meet the required specifications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions where the pyridine ring or the cyclopropane ring is substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce secondary amines.

Scientific Research Applications

N-(4-Pyridinylmethyl)cyclopropanamine dihydrochloride is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and receptor binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Pyridinylmethyl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or allosteric sites on the target molecules, leading to changes in their activity or function.

Comparison with Similar Compounds

N-(4-Pyridinylmethyl)cyclopropanamine dihydrochloride can be compared with other similar compounds, such as:

  • N-(3-Pyridinylmethyl)cyclopropanamine dihydrochloride
  • 1-(Diethylamino)methylcyclopropanamine dihydrochloride
  • N-(2-Phenoxyethyl)cyclopropanamine hydrochloride

These compounds share structural similarities but differ in the position of the pyridine ring or the nature of the substituents. The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)cyclopropanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c1-2-9(1)11-7-8-3-5-10-6-4-8;;/h3-6,9,11H,1-2,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETFJKSMCFPDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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